

The Biosynthesis of 3-oxo-C10-HSL in *Pseudomonas aeruginosa*: A Technical Guide

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Compound of Interest

Compound Name: *N*-(3-Oxodecanoyl)-L-homoserine
lactone

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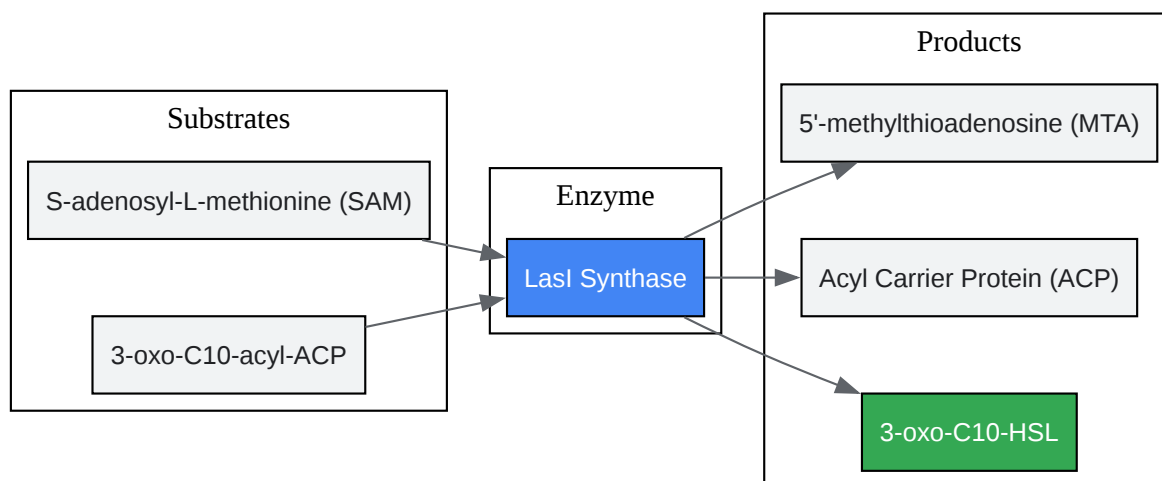
This technical guide provides an in-depth exploration of the biosynthesis of **N-(3-oxodecanoyl)-L-homoserine lactone** (3-oxo-C10-HSL) in the opportunistic human pathogen *Pseudomonas aeruginosa*. While 3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) is the primary signaling molecule of the Las quorum-sensing system, the enzymatic machinery demonstrates a degree of promiscuity, leading to the synthesis of other N-acyl homoserine lactones (AHLs), including 3-oxo-C10-HSL. This document details the enzymatic pathway, its genetic regulation, quantitative data on its production, and comprehensive experimental protocols for its study.

The Core Biosynthetic Pathway

The synthesis of 3-oxo-C10-HSL in *P. aeruginosa* is catalyzed by the LasI acyl-homoserine lactone synthase. This enzyme utilizes S-adenosyl-L-methionine (SAM) and a 3-oxo-decanoyl-acyl carrier protein (3-oxo-C10-acyl-ACP) as substrates. The structural analysis of LasI reveals a substrate-binding tunnel that can accommodate acyl chains of varying lengths, which explains its ability to produce a range of AHLs in addition to its primary product, 3-oxo-C12-HSL.^[1]

The reaction proceeds in two main steps:

- Acyl Group Transfer: The 3-oxo-decanoyl group is transferred from the acyl carrier protein to SAM.
- Lactonization: The intermediate undergoes an intramolecular cyclization to form the homoserine lactone ring, releasing 3-oxo-C10-HSL.

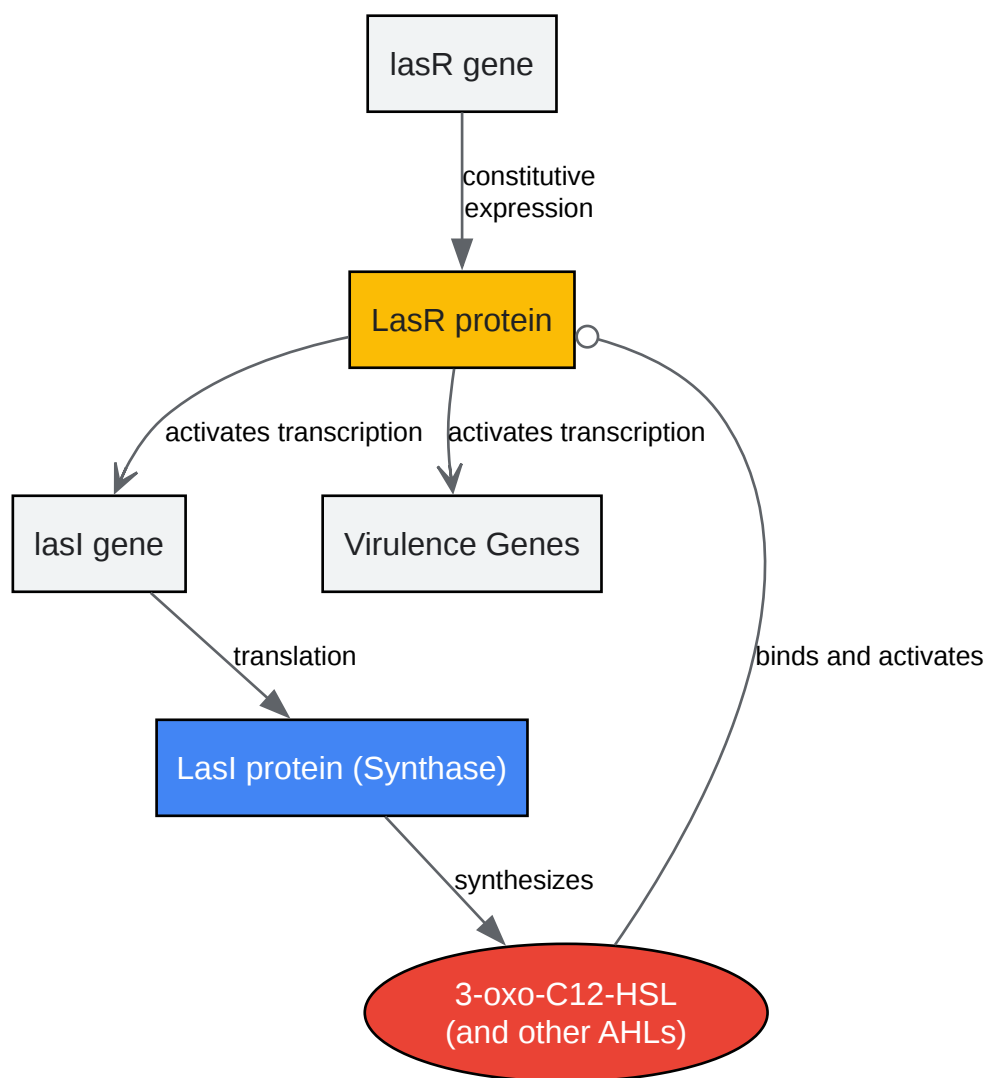


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Caption: Biosynthesis of 3-oxo-C10-HSL by the LasI synthase.

Genetic Regulation of the Pathway

The biosynthesis of 3-oxo-C10-HSL is intricately linked to the Las quorum-sensing (QS) circuit. The expression of the *lasI* gene, which encodes the synthase, is under the positive transcriptional control of the LasR protein. LasR is a transcriptional activator that requires binding to an AHL molecule, primarily 3-oxo-C12-HSL, for its activity. This creates a positive feedback loop where the presence of the signaling molecule stimulates the production of more synthase, leading to a rapid increase in AHL concentration once a threshold bacterial population density is reached.



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Caption: Genetic regulation of the LasI synthase and AHL production.

Quantitative Data on 3-oxo-C10-HSL Production

While 3-oxo-C12-HSL is the most abundant AHL produced by the LasI synthase, 3-oxo-C10-HSL is also consistently detected in *P. aeruginosa* cultures, particularly in biofilms. Specific kinetic parameters for the interaction of LasI with 3-oxo-C10-acyl-ACP are not yet available in the literature. The following table summarizes findings on the detection and relative abundance of 3-oxo-C10-HSL.

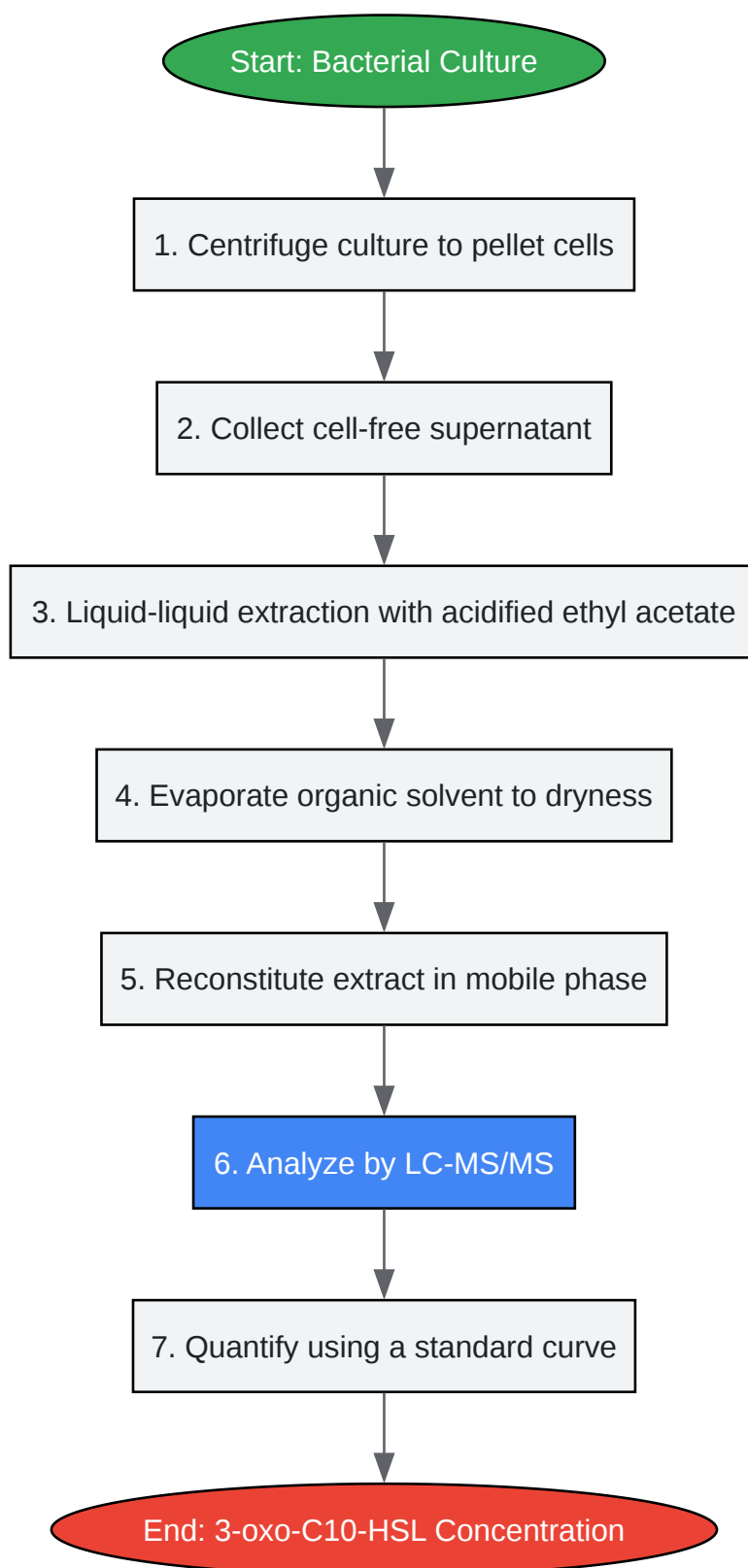
Parameter	Value / Observation	Reference
Detection in <i>P. aeruginosa</i> Biofilms	Detected in both biofilm and effluent of flow cell cultures.	[2]
Concentration in Biofilm	Approximately 3 ± 2 μ M.	[2]
Concentration in Effluent	Approximately 1 ± 0.1 nM.	[2]
Relative Abundance	Lower than 3-oxo-C12-HSL and N-3-oxo-tetradecanoyl homoserine lactone (OtDHL).	[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of 3-oxo-C10-HSL biosynthesis.

Quantification of 3-oxo-C10-HSL by LC-MS/MS

This protocol describes the extraction and quantification of 3-oxo-C10-HSL from a *P. aeruginosa* culture supernatant.



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Caption: Workflow for the quantification of 3-oxo-C10-HSL by LC-MS/MS.

Methodology:

- **Sample Preparation:**
 - Grow *P. aeruginosa* in a suitable liquid medium (e.g., LB broth) to the desired growth phase.
 - Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
 - Carefully collect the cell-free supernatant.
- **Extraction:**
 - Acidify the supernatant to pH 3-4 with hydrochloric acid.
 - Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Vortex vigorously for 1 minute and allow the phases to separate.
 - Collect the organic (upper) phase. Repeat the extraction twice more.
 - Pool the organic phases.
- **Sample Concentration:**
 - Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.
- **Reconstitution:**
 - Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
- **LC-MS/MS Analysis:**
 - Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
 - Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile or methanol with 0.1% formic acid).

- Perform mass spectrometry in positive ion mode with selected reaction monitoring (SRM) for the specific transition of 3-oxo-C10-HSL (precursor ion m/z 270.2 \rightarrow product ion m/z 102.1).
- Quantification:
 - Prepare a standard curve using synthetic 3-oxo-C10-HSL of known concentrations.
 - Calculate the concentration of 3-oxo-C10-HSL in the sample by comparing its peak area to the standard curve.

In Vitro LasI Enzyme Assay

This protocol outlines a method to measure the enzymatic activity of LasI with 3-oxo-C10-acyl-ACP as a substrate.

Methodology:

- Reagent Preparation:
 - LasI Enzyme: Purify recombinant His-tagged LasI from an E. coli expression system.
 - 3-oxo-C10-acyl-ACP: Synthesize this substrate enzymatically using an acyl-ACP synthetase (AasS) or a similar enzyme with 3-oxo-decanoic acid and holo-ACP.
 - S-adenosyl-L-methionine (SAM): Prepare a fresh stock solution.
 - Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT.
- Enzyme Reaction:
 - In a microcentrifuge tube, combine the reaction buffer, SAM (e.g., 1 mM), and 3-oxo-C10-acyl-ACP (at varying concentrations for kinetic analysis).
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the reaction by adding a known amount of purified LasI enzyme.
 - Incubate at 37°C for a specific time (e.g., 30 minutes).

- Reaction Quenching and Product Extraction:
 - Stop the reaction by adding an equal volume of acidified ethyl acetate.
 - Vortex vigorously and centrifuge to separate the phases.
 - Collect the organic phase containing the synthesized 3-oxo-C10-HSL.
- Analysis:
 - Analyze the extracted product by LC-MS/MS as described in protocol 4.1 to quantify the amount of 3-oxo-C10-HSL produced.
 - Calculate the enzyme activity (e.g., in $\mu\text{mol}/\text{min}/\text{mg}$ of enzyme) and determine kinetic parameters (K_m and k_{cat}) by fitting the data to the Michaelis-Menten equation.

Enzymatic Synthesis of 3-oxo-C10-acyl-ACP

This protocol describes the synthesis of the 3-oxo-C10-acyl-ACP substrate required for the in vitro LasI assay.

Methodology:

- Reagent Preparation:
 - Holo-ACP: Purify recombinant holo-acyl carrier protein.
 - Acyl-ACP Synthetase (AasS): Purify a recombinant AasS enzyme known to have broad substrate specificity.
 - 3-oxo-decanoic acid: The acyl donor.
 - ATP and MgCl_2 : Required for the AasS reaction.
 - Reaction Buffer: 50 mM Tris-HCl, pH 7.5.
- Synthesis Reaction:

- Combine the reaction buffer, holo-ACP, 3-oxo-decanoic acid, ATP, and MgCl₂ in a reaction vessel.
- Initiate the reaction by adding the AasS enzyme.
- Incubate at 37°C for 2-3 hours.
- Purification of 3-oxo-C10-acyl-ACP:
 - Purify the resulting 3-oxo-C10-acyl-ACP from the reaction mixture using anion-exchange chromatography or another suitable protein purification method.
 - Confirm the identity and purity of the product by mass spectrometry.

Purification of Recombinant LasI

This protocol details the expression and purification of His-tagged LasI from *E. coli*.

Methodology:

- Expression:
 - Transform *E. coli* BL21(DE3) with a plasmid containing the His-tagged *lasI* gene under an inducible promoter (e.g., T7).
 - Grow the transformed cells in LB medium containing the appropriate antibiotic to an OD₆₀₀ of 0.6-0.8.
 - Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
- Cell Lysis:
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
 - Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
- Purification:
 - Apply the clarified lysate to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
 - Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
 - Elute the His-tagged LasI protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Buffer Exchange and Storage:
 - Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
 - Store the purified enzyme at -80°C.

This guide provides a comprehensive overview and practical methodologies for the study of 3-oxo-C10-HSL biosynthesis in *P. aeruginosa*. Further research into the specific kinetic properties of LasI with different acyl-ACP substrates will provide a more complete understanding of the regulation and production of the diverse array of signaling molecules utilized by this versatile pathogen.

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- 1. Structure of the *Pseudomonas aeruginosa* acyl-homoserinelactone synthase LasI - PubMed [pubmed.ncbi.nlm.nih.gov]
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